2-chloro-N-[3-(trifluoromethyl)cyclohexyl]acetamide
Description
Chemical Structure and Properties 2-Chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide (IUPAC name) is a chloroacetamide derivative with the molecular formula C₉H₁₃ClF₃NO and a molecular weight of 243.65 g/mol . Its structure features a chloroacetamide backbone linked to a cyclohexyl ring substituted with a trifluoromethyl (-CF₃) group at the 4-position. The compound exhibits moderate lipophilicity (XLogP3: 2.8), which influences its solubility and bioavailability .
Properties
IUPAC Name |
2-chloro-N-[3-(trifluoromethyl)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO/c10-5-8(15)14-7-3-1-2-6(4-7)9(11,12)13/h6-7H,1-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZAICAWEBJFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)CCl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(trifluoromethyl)cyclohexyl]acetamide typically involves the reaction of 3-(trifluoromethyl)cyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(trifluoromethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-chloro-N-[3-(trifluoromethyl)cyclohexyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(trifluoromethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Chloro-N-[3-(Trifluoromethyl)phenyl]acetamide
Structural Differences :
- Cyclohexyl vs. Phenyl : The target compound has a cyclohexyl group, while this analog features a 3-(trifluoromethyl)phenyl substituent. The phenyl group introduces aromaticity, enhancing π-π stacking interactions but reducing conformational flexibility.
Physicochemical Properties :
| Property | Target Compound | Phenyl Analog |
|---|---|---|
| Molecular Formula | C₉H₁₃ClF₃NO | C₉H₇ClF₃NO |
| Molecular Weight (g/mol) | 243.65 | 237.61 |
| Melting Point (°C) | Not reported | 62.5–64 |
| XLogP3 | 2.8 | ~2.5 (estimated) |
Biological Activity :
The phenyl analog (6a ) demonstrates repellent activity against Aedes aegypti mosquitoes, with a repellency duration comparable to DEET . The cyclohexyl variant’s bioactivity is unreported but may differ due to altered steric and electronic profiles.
Herbicidal Chloroacetamides (e.g., Acetochlor, Alachlor)
Structural Differences :
Physicochemical and Functional Contrasts :
Mechanistic Insights :
Acetochlor inhibits very-long-chain fatty acid (VLCFA) synthesis in weeds, a mode of action unlikely in the target compound due to its distinct substitution pattern .
2-Chloro-N-[4-(1,1-Dimethylpropyl)cyclohexyl]acetamide
Structural Differences :
Property Comparison :
| Property | Target Compound | 1,1-Dimethylpropyl Analog |
|---|---|---|
| Molecular Formula | C₉H₁₃ClF₃NO | C₁₃H₂₄ClNO |
| XLogP3 | 2.8 | ~3.5 (estimated) |
Functional Implications :
The bulkier analog’s higher lipophilicity may enhance membrane permeability but reduce aqueous solubility, limiting agricultural or pharmaceutical applications.
2-Chloro-N-(3-Methylphenyl)acetamide
Structural Differences :
- Meta-Methyl vs. CF₃ : This analog has a meta-methyl group on the phenyl ring, lacking the electron-withdrawing -CF₃ group.
Crystallographic Insights: The compound forms N–H⋯O hydrogen bonds in its crystal lattice, stabilizing its solid-state structure.
Data Tables for Quick Reference
Table 1: Physicochemical Properties of Selected Compounds
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